2-(Cyclopentylthio)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone
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Overview
Description
2-(Cyclopentylthio)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic compound that features a cyclopentylthio group, a phenylpyrimidinyl group, and a piperazinyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylthio)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Cyclopentylthio Group: This can be achieved by reacting cyclopentylthiol with an appropriate electrophile.
Piperazine Derivative Formation: The piperazine ring can be introduced through nucleophilic substitution reactions.
Coupling with Phenylpyrimidine: The phenylpyrimidine moiety can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenated reagents and strong bases or acids are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
2-(Cyclopentylthio)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological activity. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopentylthio)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanol: A similar compound with an alcohol group instead of a ketone.
2-(Cyclopentylthio)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)propane: A compound with a different alkyl chain length.
Uniqueness
The uniqueness of 2-(Cyclopentylthio)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone lies in its specific combination of functional groups, which may confer unique biological or chemical properties.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4OS/c26-21(15-27-18-8-4-5-9-18)25-12-10-24(11-13-25)20-14-19(22-16-23-20)17-6-2-1-3-7-17/h1-3,6-7,14,16,18H,4-5,8-13,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHHUZCKOIIJOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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